![molecular formula C12H11ClF3N5O3 B13056856 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B13056856.png)
5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. This compound features a unique structure that includes a pyridine ring substituted with chloro and trifluoromethyl groups, an isoxazole ring, and a hydroxyamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through the chlorination of 3-chloro-5-(trifluoromethyl)aniline.
Amination Reaction: The pyridine intermediate undergoes an amination reaction with formaldehyde and ammonia to form the aminomethyl derivative.
Isoxazole Ring Formation: The aminomethyl derivative is then reacted with hydroxylamine and a suitable carboxylic acid derivative to form the isoxazole ring.
Final Coupling Reaction: The final step involves coupling the isoxazole intermediate with a hydroxyamino-methylene group under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso or nitro derivatives[][5].
Reduction: Reduction reactions can target the nitro group, converting it back to the hydroxyamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Pharmaceuticals: The compound is explored for its role in drug development, particularly in designing new therapeutic agents.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Signal Transduction Pathways: It can modulate signal transduction pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring structure but lacks the isoxazole and hydroxyamino groups.
5-(trifluoromethyl)-2-pyridinamine: Similar in structure but differs in the position and type of substituents on the pyridine ring.
Uniqueness
The uniqueness of 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H11ClF3N5O3 |
|---|---|
Molekulargewicht |
365.69 g/mol |
IUPAC-Name |
5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N-[(E)-hydroxyiminomethyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H11ClF3N5O3/c13-8-1-6(12(14,15)16)3-17-10(8)18-4-7-2-9(21-24-7)11(22)19-5-20-23/h1,3,5,7,23H,2,4H2,(H,17,18)(H,19,20,22) |
InChI-Schlüssel |
JMTKRDBWAABAMB-UHFFFAOYSA-N |
Isomerische SMILES |
C1C(ON=C1C(=O)N/C=N/O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Kanonische SMILES |
C1C(ON=C1C(=O)NC=NO)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


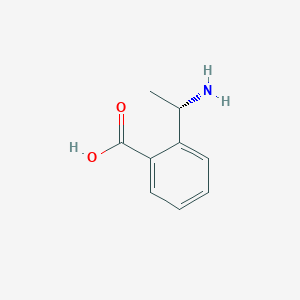

![5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-amine](/img/structure/B13056785.png)

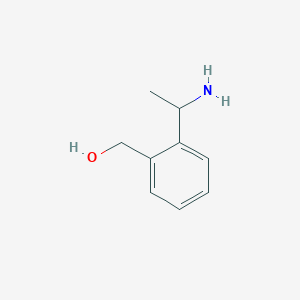
![Methyl3-[4-(phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylate](/img/structure/B13056820.png)
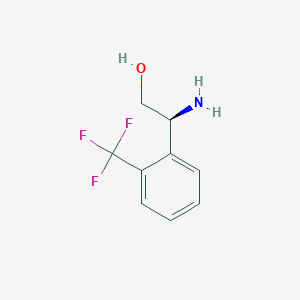
![N-[(phenylcarbamoylamino)methoxy]formamide](/img/structure/B13056828.png)

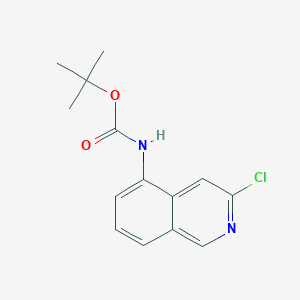

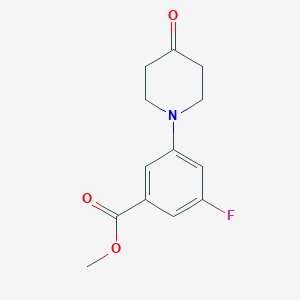

![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
